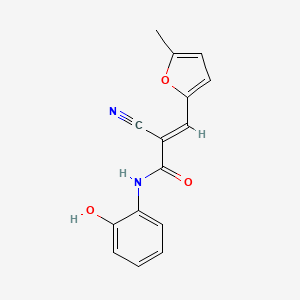

![molecular formula C17H16BrN3O2S B2429511 5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-44-4](/img/structure/B2429511.png)

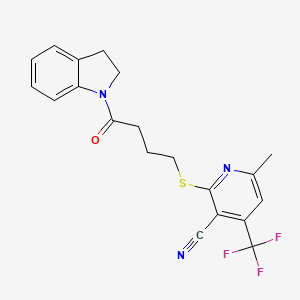

5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have shown promising biological activities.

Scientific Research Applications

Synthesis Techniques

- Microwave Promoted Synthesis : A microwave irradiation protocol has been used for the regioselective synthesis of related pyrimidine-2,4-diones, providing an efficient and time-saving method (Basu & Ghosh, 2013).

Chemical Structure and Properties

- Structural and Spectral Analysis : Novel derivatives of the pyrido[2,3-d]pyrimidine heterocycle have been synthesized, and their chemical structures were ascertained using various spectral techniques. The study also conducted computational analysis, including density functional theory (DFT), to explore their electronic structures (Ashraf et al., 2019).

Biological Activity

- Antitumor Activity : The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been synthesized and shown to be a potent inhibitor of mammalian dihydrofolate reductase, with significant activity against certain types of tumors (Grivsky et al., 1980).

- Urease Inhibition : Derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione exhibited in vitro urease inhibition activity, with some compounds showing significant activity (Rauf et al., 2010).

- Antimicrobial Activity : Certain derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated moderate antimicrobial activity against various bacterial strains, highlighting their potential as antibacterial agents (Vlasov et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . It plays a significant role in controlling the cell cycle’s progression by interacting with cyclin A2 .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound’s interaction with CDK2 leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .

properties

IUPAC Name |

5-[(4-bromophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKSSAAIXTVKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)

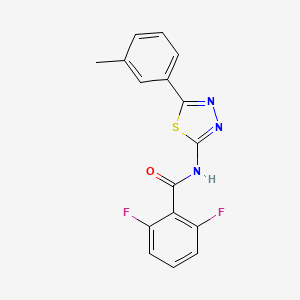

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)

![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)

![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)